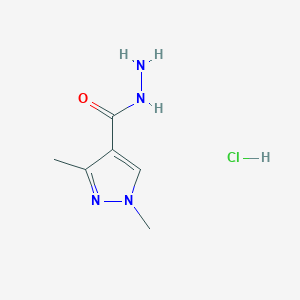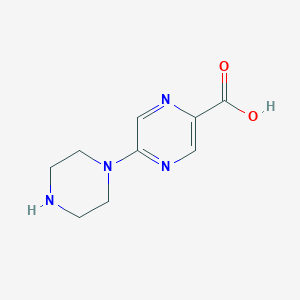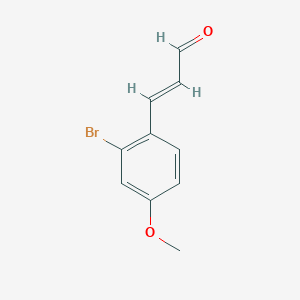
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)acrylaldehyde typically involves the bromination of 4-methoxyphenylacrylaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: 3-(2-Bromo-4-methoxyphenyl)acrylic acid.
Reduction: 3-(2-Bromo-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Additionally, the compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)acrylaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but without the bromine atom, leading to different chemical properties.
Windorphen: A selective Wnt/β-catenin signaling inhibitor with a similar acrylaldehyde moiety but different substituents.
Uniqueness
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activities. The bromine atom, in particular, enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
(E)-3-(2-bromo-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h2-7H,1H3/b3-2+ |
Clave InChI |
WIRHMEXMOSVXDI-NSCUHMNNSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/C=O)Br |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)

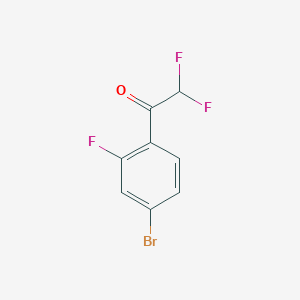
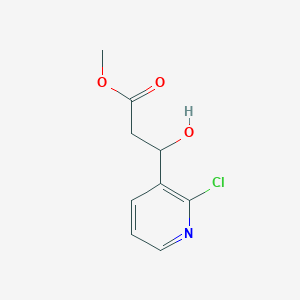
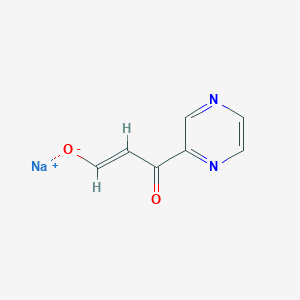
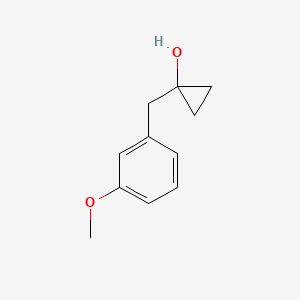
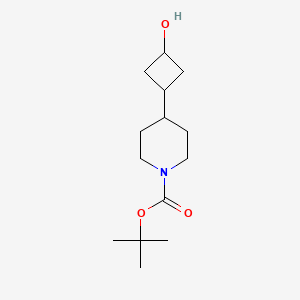
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
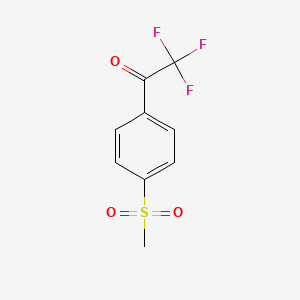
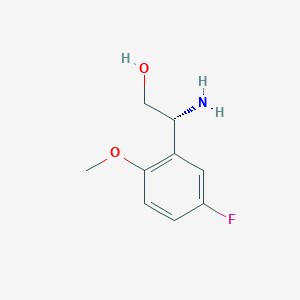
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
